N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an ethyl linker, and a cyclopropanesulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of research in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide interacts with its target, the alpha1-adrenergic receptors, by binding to them . This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The binding of this compound to the receptors can lead to changes in the receptor’s activity, influencing the physiological processes they regulate.
Biochemical Pathways
The alpha1-adrenergic receptors, which N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide targets, play a crucial role in various biochemical pathways. They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties are crucial in determining the compound’s bioavailability. The compound has exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and the physiological processes they regulate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and continuous flow chemistry to streamline the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyphenol or methoxybenzaldehyde derivatives, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used for the treatment of benign prostatic hyperplasia, it also acts on alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets the same receptor family.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropanesulfonamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other alpha1-adrenergic receptor antagonists .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-22-16-5-3-2-4-15(16)19-12-10-18(11-13-19)9-8-17-23(20,21)14-6-7-14/h2-5,14,17H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSBISJHJPPCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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